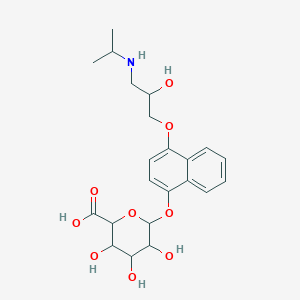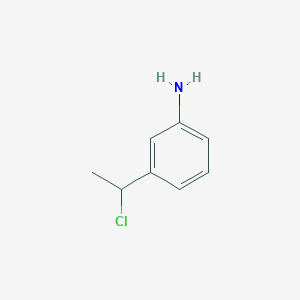
3-(1-Chloroethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Chloroethyl)aniline: is an organic compound with the molecular formula C8H10ClN It consists of an aniline ring substituted with a 1-chloroethyl group
准备方法
Synthetic Routes and Reaction Conditions: 3-(1-Chloroethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with 1-chloroethane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.
化学反应分析
Types of Reactions: 3-(1-Chloroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium ethoxide (NaOEt) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amine compounds.
科学研究应用
3-(1-Chloroethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-(1-Chloroethyl)aniline exerts its effects involves interactions with various molecular targets The chlorine atom can participate in nucleophilic substitution reactions, while the aniline ring can undergo electrophilic aromatic substitution
相似化合物的比较
Aniline: A simpler compound without the chloroethyl group.
2-Chloroaniline: Similar structure but with the chlorine atom in a different position.
4-Chloroaniline: Another isomer with the chlorine atom at the para position.
Uniqueness: 3-(1-Chloroethyl)aniline is unique due to the presence of the 1-chloroethyl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
属性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC 名称 |
3-(1-chloroethyl)aniline |
InChI |
InChI=1S/C8H10ClN/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |
InChI 键 |
JOQXZOHBWWFPFV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


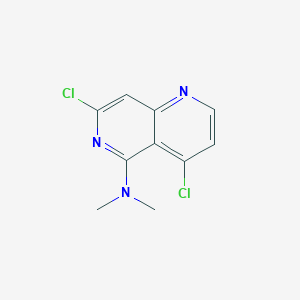
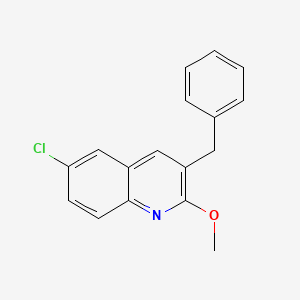
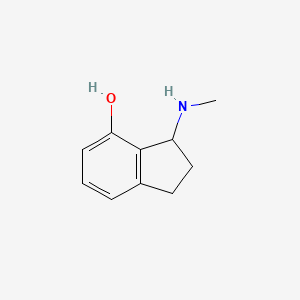
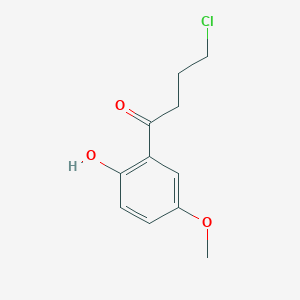
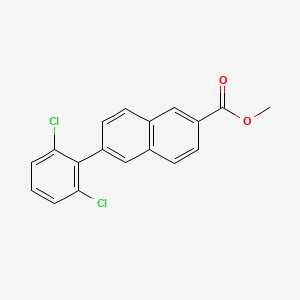
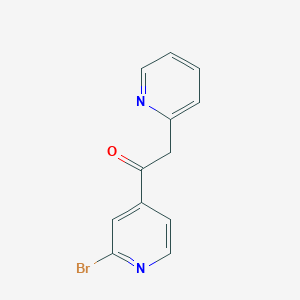
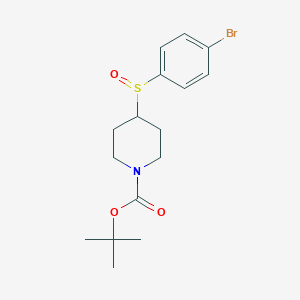
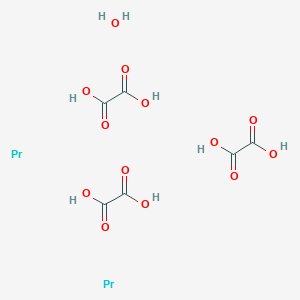

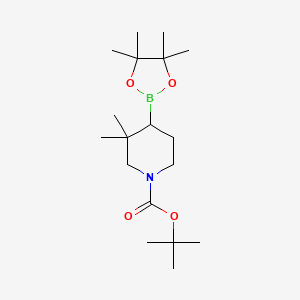
![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
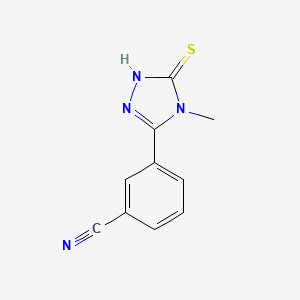
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
